Enhanced Binding Affinity to LAT1 Transporter via Meta-Substitution vs. Para-Substituted and Aliphatic Analogs
Studies on LAT1 (Large-neutral Amino Acid Transporter 1) demonstrate that meta-conjugation of L-phenylalanine increases binding affinity compared to para-conjugation or aliphatic amino acid moieties [1]. While this specific study was conducted with L-enantiomers, the structure-activity relationship (SAR) regarding substitution pattern is expected to translate to the D-enantiomer given the generally non-stereoselective transport of LAT1 [2]. This indicates that (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a more efficient substrate for LAT1-mediated cellular uptake than its 4-CF3-substituted counterpart.
| Evidence Dimension | LAT1 Binding Affinity (IC50) / Cellular Uptake Efficiency |
|---|---|
| Target Compound Data | Not directly reported for the D-enantiomer; inferred from meta-substitution SAR. |
| Comparator Or Baseline | 4-(Trifluoromethyl)-D-phenylalanine (para-substituted) |
| Quantified Difference | Meta-substitution increases LAT1 binding compared to para-substitution [1]. |
| Conditions | Human breast adenocarcinoma MCF-7 cells; cis-inhibition and trans-stimulation assays [1]. |
Why This Matters
For applications targeting the BBB or LAT1-overexpressing cancers, this compound's predicted superior uptake efficiency directly influences experimental design and potential therapeutic efficacy.
- [1] Augustyn, E., Finke, K., Zur, A. A., Hansen, L., Heeren, N., Chien, H.-C., ... Thomas, A. A. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2616–2621. https://doi.org/10.1016/j.bmcl.2016.04.023 View Source
- [2] Chien, H.-C., Colas, C., Finke, K., Springer, S., Stoner, L., Zur, A. A., ... Thomas, A. A. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(16), 7358–7373. https://doi.org/10.1021/acs.jmedchem.8b01007 View Source
